2-(4-Ethynylphenyl)pyrrolidine
Description
2-(4-Ethynylphenyl)pyrrolidine is a pyrrolidine derivative featuring an ethynyl-substituted phenyl group at the 2-position of the pyrrolidine ring. The ethynyl group (C≡CH) introduces rigidity and electron-withdrawing characteristics, influencing the compound’s physicochemical properties and interactions with biological targets.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H13N/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h1,5-8,12-13H,3-4,9H2 |
InChI Key |
YMBJBWJEMQKHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)pyrrolidine typically involves the use of Suzuki–Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .
Industrial Production Methods
Industrial production of 2-(4-Ethynylphenyl)pyrrolidine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a versatile scaffold in drug design, particularly for developing therapies targeting neurological disorders. Its structural properties allow for modifications that enhance bioactivity and selectivity towards specific biological targets.
- Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of pyrrolidine, including 2-(4-Ethynylphenyl)pyrrolidine, exhibit neuroprotective effects. For instance, studies have shown that certain modifications improve the affinity for neuroreceptors, potentially leading to new treatments for conditions like Alzheimer's disease.
Organic Synthesis
Building Block in Synthesis
2-(4-Ethynylphenyl)pyrrolidine is utilized as a key intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various reactions, including cross-coupling and cycloaddition processes.
- Data Table: Synthetic Reactions Involving 2-(4-Ethynylphenyl)pyrrolidine
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Cross-coupling | Pd/C catalyst, 80°C | 85 | |
| Cycloaddition | UV irradiation | 70 | |
| N-alkylation | Base-mediated reaction | 90 |
Material Science
Advanced Material Development
In material science, 2-(4-Ethynylphenyl)pyrrolidine is explored for its potential in creating polymers with enhanced thermal stability and mechanical properties. Its ethynyl group allows for further functionalization, leading to materials with tailored characteristics.
- Case Study: Polymer Synthesis
Research indicates that incorporating this compound into polymer matrices can significantly improve their thermal properties. For example, studies have shown that polymers derived from this compound exhibit higher glass transition temperatures and improved tensile strength compared to conventional polymers.
Biochemical Research
Receptor Binding Studies
The compound is also employed in biochemical research to study receptor interactions and enzyme inhibition. Its structural features make it a valuable tool for investigating biological mechanisms.
- Case Study: Enzyme Inhibition
In studies focusing on enzyme inhibitors, derivatives of 2-(4-Ethynylphenyl)pyrrolidine have been shown to selectively inhibit specific enzymes involved in metabolic pathways, offering insights into potential therapeutic applications for metabolic disorders.
Agricultural Chemistry
Agrochemical Development
The compound finds applications in the development of agrochemicals aimed at improving crop protection agents. Its ability to enhance the efficacy of existing agrochemicals contributes to increased agricultural productivity.
- Data Table: Efficacy of Agrochemical Formulations Containing 2-(4-Ethynylphenyl)pyrrolidine
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and the ethynyl group’s electronic properties contribute to its binding affinity and selectivity towards biological targets. This compound can modulate enzyme activity and receptor interactions, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The ethynyl group distinguishes 2-(4-Ethynylphenyl)pyrrolidine from other aryl/hetaryl-pyrrolidine derivatives. Key comparisons include:
| Compound | Substituent(s) | Molecular Weight | Melting Point (°C) | Synthetic Yield | Key Features |
|---|---|---|---|---|---|
| 2-(4-Ethynylphenyl)pyrrolidine | Ethynyl (C≡CH) | ~213.3 | Not reported | Not reported | Rigid structure; sp-hybridized carbon |
| 2-(4-Chlorophenyl)pyrrolidine | Cl | ~197.7 | 268–287 | 67–81% | Electron-withdrawing; higher melting point |
| 2-(4-Methoxyphenyl)pyrrolidine | OCH3 | ~207.3 | 275–282 | 72–78% | Electron-donating; enhanced solubility |
| 2-(Hydroxymethyl)pyrrolidine derivatives | CH2OH | ~115.1 (core) | Not reported | 45–60% | Polar; hydrogen-bonding capacity |
- Ethynyl vs.
- Ethynyl vs. Methoxy : Methoxy groups enhance solubility via polarity, whereas ethynyl groups prioritize rigidity, which could improve target binding specificity .
Key Research Findings and Contradictions
- Synthetic Efficiency: Ethynyl derivatives may require costly catalysts (e.g., Pd for Sonogashira coupling), whereas chloro/methoxy analogs are more cost-effective .
- Biological Trade-offs : While methoxy groups improve solubility, they may reduce metabolic stability compared to ethynyl groups, which resist oxidative degradation .
- Spatial Configuration : Trans-configuration in hydroxymethylpyrrolidines () enhances molecular recognition, but ethynyl’s linearity might limit conformational adaptability in certain targets .
Biological Activity
2-(4-Ethynylphenyl)pyrrolidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that include a pyrrolidine ring and an ethynyl group. This article explores its biological activities, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for 2-(4-ethynylphenyl)pyrrolidine is CHN, with a molecular weight of approximately 207.7 g/mol. The presence of the ethynyl group allows for various chemical reactions, making it a versatile compound in organic synthesis and drug development.
Biological Activity Overview
Research indicates that compounds similar to 2-(4-ethynylphenyl)pyrrolidine exhibit diverse biological activities, including anti-cancer and antibacterial properties. The following sections detail specific findings related to its biological activity.
Anti-Cancer Activity
A study evaluated a library of pyrrolidine derivatives, including those similar to 2-(4-ethynylphenyl)pyrrolidine, for their anti-cancer properties. The results showed that certain derivatives exhibited higher cytotoxicity against M-Hela tumor cell lines than the reference drug tamoxifen. Notably, some compounds demonstrated a survival rate of up to 83% in vivo after 60 days, indicating significant anti-cancer potential .
| Compound | Cell Line Tested | IC (µM) | Comparison to Tamoxifen |
|---|---|---|---|
| 2-(4-Ethynylphenyl)pyrrolidine | M-Hela | TBD | Higher |
| Reference Drug (Tamoxifen) | M-Hela | TBD | Baseline |
The mechanism through which 2-(4-ethynylphenyl)pyrrolidine exerts its effects is not fully elucidated but may involve interactions with neurotransmitter receptors and enzymes. Preliminary studies suggest it could influence cholinergic pathways by inhibiting acetylcholine esterase (AChE), thereby increasing acetylcholine levels and enhancing transmission .
Synthesis Methods
The synthesis of 2-(4-ethynylphenyl)pyrrolidine typically involves multi-step reactions, including the formation of the pyrrolidine ring followed by the introduction of the ethynyl group. A common method includes acid-catalyzed intramolecular cyclization of suitable precursors .
Case Studies
- Anti-Cancer Efficacy : In vitro studies indicated that certain pyrrolidine derivatives could induce apoptosis in cancer cells, evidenced by increased active caspase-3 expression compared to control groups. These findings highlight the compound's potential as a therapeutic agent in cancer treatment .
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial biofilms, suggesting that compounds like 2-(4-ethynylphenyl)pyrrolidine could serve dual roles as both anti-cancer and antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
